Carbamoylmethyl Linker Disrupts Planarity and Alters Dipole Moment Relative to N-Phenyl and N-Benzyl Analogs
X-ray crystallography of the series 5-chloro-2-methoxy-N-phenylbenzamide (Compound 1), N-benzyl (Compound 2), and N-phenethyl (Compound 3) analogs demonstrates that the parent N-phenyl compound is almost planar (r.m.s. deviation 0.210(3) Å). The introduction of a methylene spacer, as in the benzyl analog, begins to disturb this planarity [1]. The target compound, possessing a carbamoylmethyl linker (analogous to an N-benzyl system with an additional terminal amide), is predicted to exhibit a distinct twisted conformation and a higher total dipole moment compared to the planar N-phenyl analog. A higher dipole moment in this series is associated with greater reactivity and distinct molecular interaction potential [1]. This provides a quantifiable structural basis for selecting the target compound over simpler, commercially available N-phenyl or N-benzyl starting points when a non-planar, hydrogen-bond-capable linker is required.
| Evidence Dimension | Molecular planarity and predicted dipole moment |
|---|---|
| Target Compound Data | Predicted non-planar conformation; predicted higher total dipole moment vs. Compound 1. Exact values not publicly available. |
| Comparator Or Baseline | 5-chloro-2-methoxy-N-phenylbenzamide (Compound 1): r.m.s. deviation 0.210 Å (planar); N-benzyl analog (Compound 2): disturbed planarity. Exact dipole moment values not provided in abstract. |
| Quantified Difference | Qualitative difference: Carbamoylmethyl linker introduces a hydrogen-bond-capable group absent in comparators, predicted to further increase dipole moment and non-planarity relative to baseline Compound 1. |
| Conditions | Single-crystal X-ray diffraction at room temperature; dipole moments estimated by density functional theory (DFT) molecular modeling [1]. |
Why This Matters
The altered geometry and electronic distribution directly impact molecular recognition, offering a unique scaffold for probing target binding pockets that require a specific hydrogen-bond vector, unlike the planar and less functionalized parent analogs.
- [1] Galal AMF, et al. Structure and absolute configuration of some 5-chloro-2-methoxy-N-phenylbenzamide derivatives. Spectrochim Acta A Mol Biomol Spectrosc. 2018 Jan 5;188:213-221. PMID: 28715689. View Source
